Cas no 2138115-55-4 (4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one)
4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one
- EN300-1158631
- 2138115-55-4
- 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one
-
- Inchi: 1S/C11H21NO/c1-4-7-12(3)11-8-10(13)6-5-9(11)2/h9,11H,4-8H2,1-3H3
- InChI Key: RWQSOMQZJYXZEN-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)C(C1)N(C)CCC
Computed Properties
- Exact Mass: 183.162314293g/mol
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.3Ų
4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158631-0.05g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 0.05g |
$624.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-0.1g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 0.1g |
$653.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-0.25g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-0.5g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 0.5g |
$713.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-1.0g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-2.5g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 2.5g |
$1454.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-5.0g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 5g |
$2152.0 | 2023-06-08 | ||
| Enamine | EN300-1158631-10.0g |
4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one |
2138115-55-4 | 10g |
$3191.0 | 2023-06-08 |
4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one
Comprehensive Overview of 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one (CAS No. 2138115-55-4)
4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one (CAS No. 2138115-55-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique structural features, including a cyclohexanone core substituted with methyl and methyl(propyl)amino groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders.
The compound’s cyclohexanone scaffold is a common motif in medicinal chemistry, known for enhancing pharmacokinetic properties. With the rise of AI-driven drug design and high-throughput screening, 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one has been flagged in computational studies for its favorable binding affinity to certain enzyme targets. This aligns with the growing demand for small-molecule modulators in treating chronic diseases, a hot topic in 2024’s biomedical landscape.
From a synthetic perspective, the propylamino side chain offers versatility for further derivatization, a feature highly sought after in structure-activity relationship (SAR) studies. Recent publications highlight its utility in creating selective kinase inhibitors, addressing the need for precision therapeutics. The compound’s CAS No. 2138115-55-4 is frequently searched in patent databases, reflecting industrial interest in proprietary applications.
Environmental and regulatory trends also shape its relevance. As green chemistry gains traction, researchers are optimizing synthetic routes for 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one to reduce waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
In analytical chemistry, advancements in LC-MS and NMR techniques have improved the characterization of this compound, ensuring purity standards for preclinical studies. Its logP and pKa values, critical for ADME profiling, are frequently queried in pharmaceutical forums, underscoring its translational potential.
Looking ahead, 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one exemplifies the intersection of traditional organic synthesis and modern computational pharmacology. Its role in fragment-based drug discovery and catalysis research positions it as a compound to watch in the next decade. For suppliers and researchers, understanding its stability under various conditions and scalability remains a priority, as evidenced by frequent searches for storage guidelines and bulk synthesis protocols.
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